cis-2,6-Dimethyl-piperidine hydrochloride
Overview
Description
cis-2,6-Dimethyl-piperidine hydrochloride: is a chemical compound with the molecular formula C7H16ClN It is a derivative of piperidine, specifically a cis-isomer of 2,6-dimethylpiperidine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-2,6-Dimethyl-piperidine hydrochloride typically involves the hydrogenation of 2,6-dimethylpyridine followed by the addition of hydrochloric acid. The reaction conditions include:
Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Hydrochlorination: The resulting 2,6-dimethylpiperidine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and hydrochlorination processes. The use of high-pressure hydrogenation and automated acid addition systems can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-2,6-Dimethyl-piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Major Products Formed:
Oxidation: N-oxides of cis-Nanophine.
Reduction: 2,6-dimethylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
cis-2,6-Dimethyl-piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethyl-piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to act on the central nervous system by binding to certain receptors, potentially modulating pain perception and response. The exact pathways and molecular targets are still under investigation, but it is thought to involve opioid receptors.
Comparison with Similar Compounds
2,6-Dimethylpiperidine: The parent compound of cis-2,6-Dimethyl-piperidine hydrochloride.
trans-Nanophine hydrochloride: The trans-isomer of the compound.
Nalbuphine: An opioid analgesic with a similar structural framework.
Uniqueness: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties compared to its trans-isomer and other related compounds. This configuration can influence its binding affinity and efficacy in biological systems.
Properties
IUPAC Name |
(2S,6R)-2,6-dimethylpiperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXCVQZZVVOGO-UKMDXRBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045386 | |
Record name | cis-Nanophine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5072-45-7 | |
Record name | cis-Nanophine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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